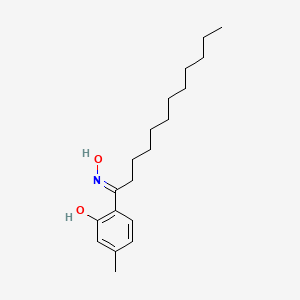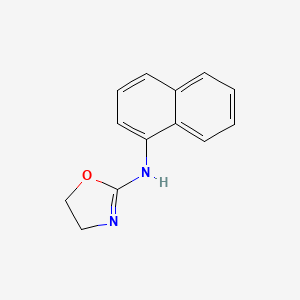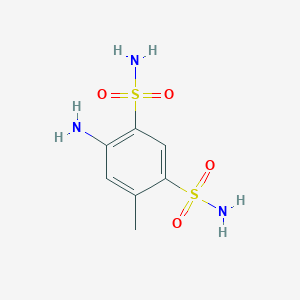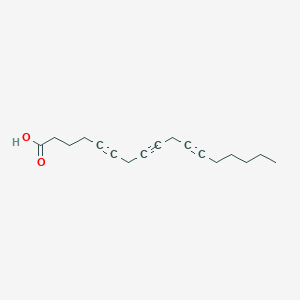
N-Benzyl-3-phenylsuccinimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-3-phenylsuccinimide is an organic compound belonging to the class of succinimides It is characterized by the presence of a benzyl group and a phenyl group attached to the succinimide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Benzyl-3-phenylsuccinimide can be synthesized through several methods. One common approach involves the reaction of benzylamine with 3-phenylsuccinic anhydride. The reaction typically occurs in the presence of a solvent such as toluene or dichloromethane, and a catalyst like triethylamine. The mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-Benzyl-3-phenylsuccinimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the succinimide ring is opened and substituted with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alkoxides in polar solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted succinimides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Benzyl-3-phenylsuccinimide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which N-Benzyl-3-phenylsuccinimide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to therapeutic effects. The exact pathways involved vary based on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
N-Benzyl-3-phenylsuccinimide can be compared with other succinimide derivatives, such as:
N-Phenylsuccinimide: Lacks the benzyl group, which may affect its reactivity and biological activity.
N-Benzylsuccinimide: Similar structure but without the phenyl group, leading to different chemical and physical properties.
3-Phenylsuccinimide: Contains the phenyl group but lacks the benzyl group, influencing its overall behavior in reactions.
The uniqueness of this compound lies in the presence of both benzyl and phenyl groups, which can enhance its versatility in chemical synthesis and its potential biological activities.
Propiedades
Número CAS |
42856-57-5 |
|---|---|
Fórmula molecular |
C17H15NO2 |
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
1-benzyl-3-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H15NO2/c19-16-11-15(14-9-5-2-6-10-14)17(20)18(16)12-13-7-3-1-4-8-13/h1-10,15H,11-12H2 |
Clave InChI |
WQMXGDJLQATBGU-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B12005063.png)



![(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione](/img/structure/B12005077.png)
![4-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-ethoxyphenol](/img/structure/B12005084.png)
![[4-[(E)-[[2-[(2-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12005093.png)
![(5Z)-5-{[1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005101.png)



![5-(2,4-Dichlorophenyl)-4-{[(E)-3-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12005127.png)
![tert-butyl N-[(2-aminoacetyl)amino]carbamate](/img/structure/B12005130.png)
